molecular formula C11H16N2O4 B1398107 (S)-N-((R)-2-ethoxy-5-oxo-2,5-dihydrofuran-3-yl)pyrrolidine-2-carboxamide CAS No. 865839-05-0

(S)-N-((R)-2-ethoxy-5-oxo-2,5-dihydrofuran-3-yl)pyrrolidine-2-carboxamide

Cat. No. B1398107
CAS RN: 865839-05-0
M. Wt: 240.26 g/mol
InChI Key: HKHXMGUQAPFZOS-WRWORJQWSA-N
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Description

“(S)-N-(®-2-ethoxy-5-oxo-2,5-dihydrofuran-3-yl)pyrrolidine-2-carboxamide” is a chemical compound. It’s a derivative of pyrrolidine-2-carboxamide . Pyrrolidine-2-carboxamide is a proline derivative .


Synthesis Analysis

The synthesis of pyrrolidine-2-carboxamide derivatives has been discussed in various studies. Methods range from classical amide bond forming processes to non-traditional bond formation including the de novo synthesis of the pyrrole itself .


Molecular Structure Analysis

The molecular structure of pyrrolidine-2-carboxamide derivatives is based on data in ECHA’s databases .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine-2-carboxamide derivatives have been discussed in various studies. These include the incorporation of the signature pyrrolidine carboxamide moiety in the total syntheses of pyrrole–imidazole alkaloids .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine-2-carboxamide derivatives are documented in ECHA’s databases .

Scientific Research Applications

Crystal Structure and Conformation Analysis

The crystal structure and molecular conformation of compounds related to (S)-N-((R)-2-ethoxy-5-oxo-2,5-dihydrofuran-3-yl)pyrrolidine-2-carboxamide have been extensively studied. For instance, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been analyzed using X-ray analysis and AM1 molecular orbital methods, revealing details about its structure and bonding patterns. This compound, showing potential as an antineoplastic agent, crystallizes in the monoclinic space group with specific cell dimensions and exhibits intermolecular hydrogen bonds forming one-dimensional chains (Banerjee et al., 2002).

Synthesis of Novel Heterocyclic Compounds

Efforts have been made to synthesize novel compounds using derivatives related to (S)-N-((R)-2-ethoxy-5-oxo-2,5-dihydrofuran-3-yl)pyrrolidine-2-carboxamide. For example, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems has been reported. These compounds are derived from 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, showcasing the compound's versatility in creating complex heterocyclic structures (Bakhite et al., 2005).

Enantioselective Biotransformations

Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides, closely related to the compound , have been reported. This process, catalyzed by amidase from Rhodococcus erythropolis AJ270, has been utilized in organic synthesis, demonstrating high yields and excellent enantioselectivity. The applications extend to the scalable preparation of related carboxylic acids and conversions to aza-nucleoside analogues and druglike compounds (Chen et al., 2012).

Safety and Hazards

The safety data sheet for (2S)-Pyrrolidine-2-carboxamide provides information on its safety and hazards .

Future Directions

The future directions in the research of pyrrolidine-2-carboxamide derivatives could involve the design and synthesis of novel derivatives for various applications. For instance, processes for preparing α-carboxamide pyrrolidine derivatives are being developed .

properties

IUPAC Name

(2S)-N-[(2R)-2-ethoxy-5-oxo-2H-furan-3-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-2-16-11-8(6-9(14)17-11)13-10(15)7-4-3-5-12-7/h6-7,11-12H,2-5H2,1H3,(H,13,15)/t7-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHXMGUQAPFZOS-WRWORJQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(=CC(=O)O1)NC(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1C(=CC(=O)O1)NC(=O)[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-N-((R)-2-ethoxy-5-oxo-2,5-dihydrofuran-3-yl)pyrrolidine-2-carboxamide
Reactant of Route 2
(S)-N-((R)-2-ethoxy-5-oxo-2,5-dihydrofuran-3-yl)pyrrolidine-2-carboxamide
Reactant of Route 3
(S)-N-((R)-2-ethoxy-5-oxo-2,5-dihydrofuran-3-yl)pyrrolidine-2-carboxamide
Reactant of Route 4
(S)-N-((R)-2-ethoxy-5-oxo-2,5-dihydrofuran-3-yl)pyrrolidine-2-carboxamide
Reactant of Route 5
(S)-N-((R)-2-ethoxy-5-oxo-2,5-dihydrofuran-3-yl)pyrrolidine-2-carboxamide
Reactant of Route 6
(S)-N-((R)-2-ethoxy-5-oxo-2,5-dihydrofuran-3-yl)pyrrolidine-2-carboxamide

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